Tofacitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Autoimmune Diseases and Inflammation

Tofacitinib has been used in the treatment of various autoimmune diseases and inflammatory conditions . It is the first Janus kinase inhibitor approved by the United States Food and Drug Administration to manage rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and polyarticular course juvenile idiopathic arthritis . It also exhibits favorable efficacy in treating other autoimmune diseases, such as alopecia areata, atopic dermatitis, vitiligo, dermatomyositis, and inflammatory skin conditions . Tofacitinib-loaded nanosystems can be developed for injections to target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints .

Rheumatoid Arthritis

Tofacitinib has shown efficacy in the treatment of rheumatoid arthritis . It is an oral Janus kinase inhibitor that modulates the signaling of cytokines integral to lymphocyte activation, proliferation, and function . This results in suppression of multiple elements of the immune response, which is beneficial in managing rheumatoid arthritis .

Organ Transplant Rejection

Tofacitinib has been studied in clinical trials for the prevention of organ transplant rejection . It selectively inhibits Janus-associated tyrosine kinases JAK1 and JAK3, which are integral to lymphocyte activation, proliferation, and function . This modulation of the immune response can help prevent organ transplant rejection .

Psoriasis

Tofacitinib has been used in the treatment of psoriasis . It is an oral small molecule that inhibits JAK/STAT pathway, which is then unable to upregulate the pro-inflammatory genes implicated in psoriasis . Data from phase II and III trials reveal that tofacitinib is a well-tolerated treatment for moderate-to-severe chronic plaque psoriasis with sustained efficacy for up to 2 years .

Bullous Disease

Tofacitinib has shown promise in the treatment of bullous disease . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage bullous disease .

Dermatomyositis

Tofacitinib has been used in the treatment of dermatomyositis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage dermatomyositis .

Alopecia Areata

Tofacitinib has shown promise in the treatment of alopecia areata . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage alopecia areata .

Atopic Dermatitis

Tofacitinib has been used in the treatment of atopic dermatitis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage atopic dermatitis .

Vitiligo

Tofacitinib has shown efficacy in the treatment of vitiligo . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage vitiligo .

Scleroderma

Tofacitinib has been used in the treatment of scleroderma . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage scleroderma .

Takayasu’s Arteritis (TAK)

Tofacitinib has shown promise in the treatment of Takayasu’s arteritis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage Takayasu’s arteritis .

Behçet’s Disease

Tofacitinib has been used in the treatment of Behçet’s disease . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage Behçet’s disease .

Ulcerative Colitis

Tofacitinib has been used in the treatment of ulcerative colitis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage ulcerative colitis .

Polyarticular Course Juvenile Idiopathic Arthritis

Tofacitinib has shown promise in the treatment of polyarticular course juvenile idiopathic arthritis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage polyarticular course juvenile idiopathic arthritis .

Inflammatory Skin Conditions

Tofacitinib has been used in the treatment of inflammatory skin conditions . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage inflammatory skin conditions .

Moderate to Severe Rheumatoid Arthritis

Tofacitinib has shown efficacy in the treatment of moderate to severe rheumatoid arthritis . It is an oral JAK inhibitor that has been recently approved by US FDA to treat moderate to severe RA . The delivery of tofacitinib to specific inflammation site at joint via topical route using nanoformulations helps in managing the potential adverse effects .

Synovitis

Tofacitinib has been used in the treatment of synovitis . It is a selective small-molecule inhibitor of JAK3 and JAK1, and tyrosine kinase (TYK2) to a lesser extent . Importantly, tofacitinib can also modulate T-cell activation, synovitis, and structural joint damage .

Structural Joint Damage

Tofacitinib has shown promise in the treatment of structural joint damage . It is a selective small-molecule inhibitor of JAK3 and JAK1, and tyrosine kinase (TYK2) to a lesser extent . Importantly, tofacitinib can also modulate T-cell activation, synovitis, and structural joint damage .

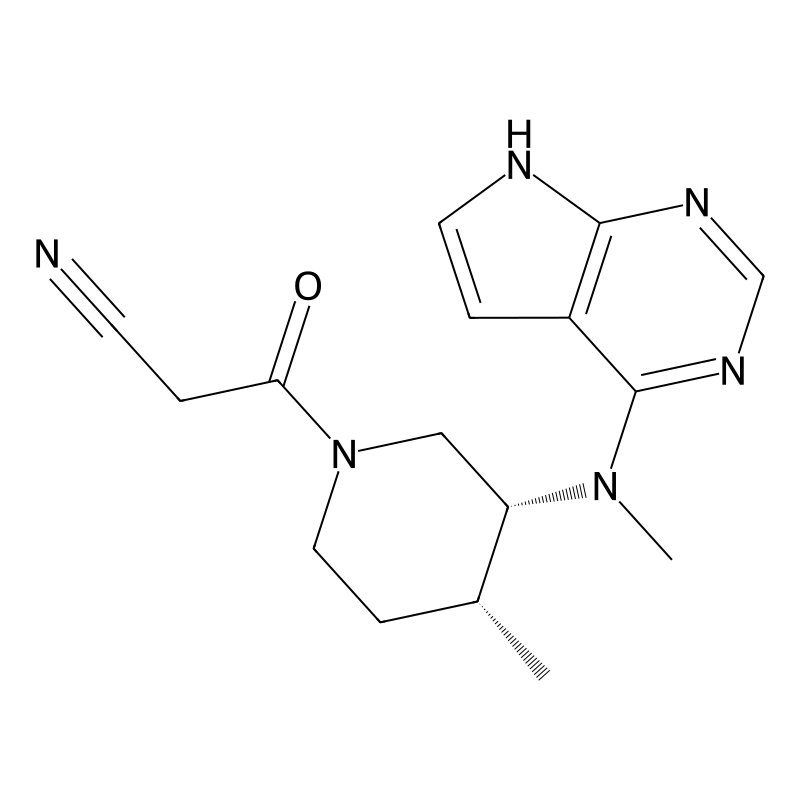

Tofacitinib is a medication classified as a Janus kinase inhibitor, primarily used to treat autoimmune conditions such as rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis. It works by selectively inhibiting Janus kinase 1 and Janus kinase 3 enzymes, which play a critical role in the JAK-STAT signaling pathway involved in immune response and inflammation. Tofacitinib is marketed under various brand names, including Xeljanz and Jaquinus, and was first approved by the FDA in 2012 for clinical use .

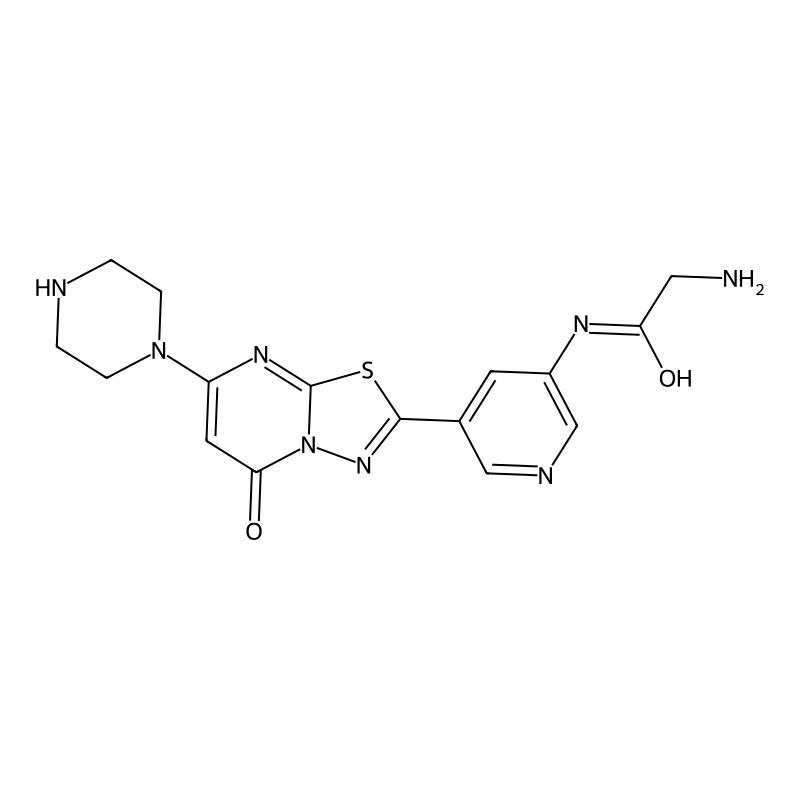

Tofacitinib's chemical structure is characterized by its pyrrolopyrimidine backbone. The compound's formula is , with a molar mass of approximately 312.377 g/mol. The synthesis of tofacitinib involves several key reactions, including:

- Mitsunobu Reaction: This reaction is crucial for forming the amine bond in tofacitinib's structure.

- Cyclization Reactions: These reactions help in constructing the pyrrolopyrimidine core.

- Substitution Reactions: Various substitutions are made to introduce functional groups that enhance the drug's efficacy and selectivity .

Tofacitinib exerts its therapeutic effects by blocking the JAK-STAT signaling pathway, which is vital for transducing signals from cytokines involved in immune and inflammatory responses. By inhibiting Janus kinases, tofacitinib reduces the phosphorylation of signal transducers and activators of transcription (STATs), leading to diminished inflammatory gene expression. This mechanism results in reduced symptoms of autoimmune diseases and improved patient outcomes .

Pharmacokinetics- Bioavailability: Approximately 74%

- Half-life: About 3 hours

- Metabolism: Primarily via cytochrome P450 3A4 and 2C19 in the liver

- Excretion: Mainly through urine .

The synthesis of tofacitinib involves several complex steps:

- Starting Materials: The synthesis begins with commercially available precursors.

- Formation of Key Intermediates: Utilizing reactions such as the Mitsunobu reaction to form necessary intermediates.

- Final Cyclization and Purification: The final steps involve cyclization to form the pyrrolopyrimidine structure followed by purification processes to yield the final product .

Tofacitinib is primarily used in clinical settings for:

- Rheumatoid Arthritis: To reduce inflammation and improve joint function.

- Psoriatic Arthritis: To manage skin lesions and joint pain.

- Ulcerative Colitis: To induce remission in patients with moderate to severe cases.

- Polyarticular Course Juvenile Idiopathic Arthritis: Approved for use in children unresponsive to traditional therapies .

Tofacitinib has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: Caution is advised when combining tofacitinib with potent inhibitors or inducers of cytochrome P450 enzymes, as these can affect its metabolism and efficacy.

- Immunosuppressive Effects: As an immunosuppressant, it may increase susceptibility to infections, necessitating careful monitoring during treatment .

- Pulmonary Embolism Risk: Studies indicate a potential increased risk for pulmonary embolism, particularly in patients with pre-existing conditions .

Tofacitinib belongs to a class of drugs known as Janus kinase inhibitors. Other similar compounds include:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Baricitinib | Janus kinase 1 and 2 inhibitor | Rheumatoid arthritis | Approved for COVID-19 treatment |

| Upadacitinib | Selective Janus kinase 1 inhibitor | Rheumatoid arthritis | Higher selectivity for Janus kinase 1 |

| Filgotinib | Janus kinase 1 inhibitor | Rheumatoid arthritis | Oral administration |

Uniqueness of Tofacitinib:

Tofacitinib's unique profile lies in its dual inhibition of both Janus kinase 1 and Janus kinase 3, which provides a broader anti-inflammatory effect compared to other selective inhibitors that target only one subtype. This characteristic enhances its therapeutic efficacy across various autoimmune diseases while maintaining a manageable safety profile .

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.83 (est)

Melting Point

UNII

GHS Hazard Statements

H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Treatment of psoriasis

Treatment of ulcerative colitis

Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , psoriatic arthritis , ankylosing spondylitis and juvenile idiopathic arthritis )

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Tofacitinib is included in the database.

Xeljanz (tofacitinib) is indicated for the treatment of adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate. It may be used as monotherapy or in combination with methotrexate or other nonbiologic disease-modifying antirheumatic drugs (DMARDs). /Included in US product label/

EXPL Tofacitinib is an oral Janus kinase inhibitor that is being investigated for psoriasis and psoriatic arthritis. Japanese patients aged 20 years or more with moderate to severe plaque psoriasis and/or psoriatic arthritis were double-blindly randomized 1:1 to tofacitinib 5 or 10 mg b.i.d. for 16 weeks, open-label 10 mg b.i.d. for 4 weeks, then variable 5 or 10 mg b.i.d. to Week 52. Primary end-points at Week 16 were the proportion of patients achieving at least a 75% reduction in Psoriasis Area and Severity Index (PASI75) and Physician's Global Assessment of "clear" or "almost clear" (PGA response) for psoriasis, and 20% or more improvement in American College of Rheumatology criteria (ACR20) for patients with psoriatic arthritis. Safety was assessed throughout. Eighty-seven patients met eligibility criteria for moderate to severe plaque psoriasis (5 mg b.i.d., n = 43; 10 mg b.i.d., n = 44), 12 met eligibility criteria for psoriatic arthritis (5 mg b.i.d., n = 4; 10 mg b.i.d., n = 8) including five who met both criteria (10 mg b.i.d.). At Week 16, 62.8% and 72.7% of patients achieved PASI75 with tofacitinib 5 and 10 mg b.i.d., respectively; 67.4% and 68.2% achieved PGA responses; all patients with psoriatic arthritis achieved ACR20. Responses were maintained through Week 52. Adverse events occurred in 83% of patients through Week 52, including four (4.3%) serious adverse events and three (3.2%) serious infections (all herpes zoster). No malignancies, cardiovascular events or deaths occurred. Tofacitinib (both doses) demonstrated efficacy in patients with moderate to severe plaque psoriasis and/or psoriatic arthritis through 52 weeks; safety findings were generally consistent with prior studies.

EXPL The inflammatory diseases ulcerative colitis and Crohn's disease constitute the two main forms of inflammatory bowel disease (IBD). They are characterized by chronic, relapsing inflammation of the gastrointestinal tract, significantly impacting on patient quality of life and often requiring prolonged treatment. Existing therapies for IBD are not effective for all patients, and an unmet need exists for additional therapies to induce and maintain remission. Here we describe the mechanism of action of the Janus kinase (JAK) inhibitor, tofacitinib, for the treatment of IBD and the effect of JAK inhibition on the chronic cycle of inflammation that is characteristic of the disease. The pathogenesis of IBD involves a dysfunctional response from the innate and adaptive immune system, resulting in overexpression of multiple inflammatory cytokines, many of which signal through JAKs. Thus JAK inhibition allows multiple cytokine signaling pathways to be targeted and is expected to modulate the innate and adaptive immune response in IBD, thereby interrupting the cycle of inflammation. Tofacitinib is an oral, small molecule JAK inhibitor that is being investigated as a targeted immunomodulator for IBD. Clinical development of tofacitinib and other JAK inhibitors is ongoing, with the aspiration of providing new treatment options for IBD that have the potential to deliver prolonged efficacy and clinically meaningful patient benefits.

Pharmacology

Tofacitinib is an orally available inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha and -beta, and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AA - Selective immunosuppressants

L04AA29 - Tofacitini

Mechanism of Action

Tofacitinib citrate, a Janus kinase (JAK) inhibitor, is an immunomodulating agent and a disease-modifying antirheumatic drug (DMARD). JAKs are intracellular enzymes that mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STATs) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Tofacitinib modulates the signaling pathway at the point of JAKs, preventing the phosphorylation and activation of STATs. Tofacitinib inhibits JAK1 and JAK3 and, to a lesser extent, JAK2. JAK enzymes transmit cytokine signaling through pairing of JAKs (e.g., JAK1/JAK3, JAK1/JAK2, JAK2/JAK2). In vitro, tofacitinib inhibited the activity of JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with IC50 (concentration that inhibits activity by 50%) values of 406, 56, and 1377 nM, respectively. The relevance of specific JAK combinations to the therapeutic efficacy of tofacitinib is not known. /Tofacitinib citrate/

Inhibitors of the JAK family of nonreceptor tyrosine kinases have demonstrated clinical efficacy in rheumatoid arthritis and other inflammatory disorders; however, the precise mechanisms by which JAK inhibition improves inflammatory immune responses remain unclear. In this study, we examined the mode of action of tofacitinib (CP-690,550) on JAK/STAT signaling pathways involved in adaptive and innate immune responses. To determine the extent of inhibition of specific JAK/STAT-dependent pathways, we analyzed cytokine stimulation of mouse and human T cells in vitro. We also investigated the consequences of CP-690,550 treatment on Th cell differentiation of naive murine CD4(+) T cells. CP-690,550 inhibited IL-4-dependent Th2 cell differentiation and interestingly also interfered with Th17 cell differentiation. Expression of IL-23 receptor and the Th17 cytokines IL-17A, IL-17F, and IL-22 were blocked when naive Th cells were stimulated with IL-6 and IL-23. In contrast, IL-17A production was enhanced when Th17 cells were differentiated in the presence of TGF-beta. Moreover, CP-690,550 also prevented the activation of STAT1, induction of T-bet, and subsequent generation of Th1 cells. In a model of established arthritis, CP-690,550 rapidly improved disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. Furthermore, efficacy in this disease model correlated with the inhibition of both JAK1 and JAK3 signaling pathways. CP-690,550 also modulated innate responses to LPS in vivo through a mechanism likely involving the inhibition of STAT1 signaling. Thus, CP-690,550 may improve autoimmune diseases and prevent transplant rejection by suppressing the differentiation of pathogenic Th1 and Th17 cells as well as innate immune cell signaling.

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

JAK family

JAK1 [HSA:3716] [KO:K11217]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

70% metabolized in the liver by CYP3A4 (major) and CYP2C19 (minor). Metabolites produced are inactive. 30% renally eliminated as unchanged drug.

Vd= 87L after intravenous administration. Distribution is equal between red blood cells and plasma.

The protein binding of tofacitinib is approximately 40%. Tofacitinib binds predominantly to albumin and does not appear to bind to a1-acid glycoprotein. Tofacitinib distributes equally between red blood cells and plasma.

The absolute oral bioavailability of tofacitinib is 74%. Coadministration of Xeljanz with a high-fat meal resulted in no changes in AUC while Cmax was reduced by 32%. In clinical trials, Xeljanz was administered without regard to meals.

Clearance mechanisms for tofacitinib are approximately 70% hepatic metabolism and 30% renal excretion of the parent drug. The metabolism of tofacitinib is primarily mediated by CYP3A4 with minor contribution from CYP2C19. In a human radiolabeled study, more than 65% of the total circulating radioactivity was accounted for by unchanged tofacitinib, with the remaining 35% attributed to 8 metabolites, each accounting for less than 8% of total radioactivity. The pharmacologic activity of tofacitinib is attributed to the parent molecule.

Following oral administration of Xeljanz /to humans/, peak plasma concentrations are reached within 0.5-1 hour, elimination half-life is approximately 3 hours and a dose-proportional increase in systemic exposure was observed in the therapeutic dose range. Steady state concentrations are achieved in 24-48 hours with negligible accumulation after twice daily administration.

/MILK/ Tofacitinib was secreted in milk of lactating rats. It is not known whether tofacitinib is excreted in human milk.

Metabolism Metabolites

Clearance mechanisms for tofacitinib are approximately 70% hepatic metabolism and 30% renal excretion of the parent drug. The metabolism of tofacitinib is primarily mediated by CYP3A4 with minor contribution from CYP2C19. In a human radiolabeled study, more than 65% of the total circulating radioactivity was accounted for by unchanged tofacitinib, with the remaining 35% attributed to 8 metabolites, each accounting for less than 8% of total radioactivity. The pharmacologic activity of tofacitinib is attributed to the parent molecule.

Associated Chemicals

Wikipedia

Manganese(II)_molybdate

Drug Warnings

/BOXED WARNING/ MALIGNANCIES. Lymphoma and other malignancies have been observed in patients treated with Xeljanz. Epstein Barr Virus-associated post-transplant lymphoproliferative disorder has been observed at an increased rate in renal transplant patients treated with Xeljanz and concomitant immunosuppressive medications

Patients receiving tofacitinib are at increased risk of developing serious infections that may require hospitalization or result in death. Opportunistic infections caused by bacterial, mycobacterial, invasive fungal, viral, or other opportunistic organisms-including cryptococcosis, pneumocystosis, tuberculosis and other mycobacterial infections, esophageal candidiasis, multidermatomal herpes zoster, cytomegalovirus infection, and BK virus infection-have been reported in patients with rheumatoid arthritis receiving tofacitinib. Patients with invasive fungal infections may present with disseminated, rather than localized, disease. Patients should be closely monitored during and after treatment with tofacitinib for the development of signs or symptoms of infection (e.g., fever, malaise, weight loss, sweats, cough, dyspnea, pulmonary infiltrates, serious systemic illness including shock). Most patients who developed serious infections were receiving concomitant therapy with immunosuppressive agents such as methotrexate or corticosteroids.

Tofacitinib therapy should not be initiated in patients with active infections, including localized infections. Tofacitinib should be discontinued in patients who develop a serious infection, opportunistic infection, or sepsis and should not be resumed until the infection is controlled. Clinicians should consider potential risks and benefits of tofacitinib prior to initiating therapy in patients with a history of chronic, recurring, serious, or opportunistic infections; patients with underlying conditions that may predispose them to infections; and patients who have been exposed to tuberculosis or who reside or have traveled in regions where tuberculosis or mycoses are endemic. Any patient who develops a new infection while receiving tofacitinib should undergo a thorough diagnostic evaluation (appropriate for an immunocompromised patient), appropriate anti-infective therapy should be initiated, and the patient should be closely monitored.

For more Drug Warnings (Complete) data for Tofacitinib (22 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of tofacitinib /in humans/ is approximately 3 hours.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Tofacitinib citrate/

Interactions

There is a risk of added immunosuppression when Xeljanz is coadministered with potent immunosuppressive drugs (e.g., azathioprine, tacrolimus, cyclosporine). Combined use of multiple-dose Xeljanz with potent immunosuppressants has not been studied in rheumatoid arthritis. Use of Xeljanz in combination with biologic disease-modifying antirheumatic drugs (DMARDS) or potent immunosuppressants such as azathioprine and cyclosporine is not recommended.

Concomitant use of tofacitinib with potent immunosuppressive agents (e.g., azathioprine, cyclosporine, tacrolimus) increases the risk of immunosuppression and is not recommended. Concomitant use of tofacitinib with such agents in patients with rheumatoid arthritis has not been studied to date. In healthy individuals, cyclosporine (200 mg orally every 12 hours for 5 days) decreased the clearance of tofacitinib (single oral dose of 10 mg), resulting in a 73% increase in the AUC of tofacitinib, accompanied by a 17% decrease in peak plasma tofacitinib concentrations. In healthy individuals, tacrolimus (5 mg orally every 12 hours for 7 days) slightly decreased the clearance of tofacitinib (single oral dose of 10 mg), resulting in a 21% increase in the AUC of tofacitinib, accompanied by a 9% decrease in peak plasma tofacitinib concentrations.

Tofacitinib exposure is decreased when Xeljanz is coadministered with potent CYP3A4 inducers (e.g., rifampin).

For more Interactions (Complete) data for Tofacitinib (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Y, Koga T, Kawashiri SY, Aramaki T, Ichinose K, Hirai Y, Tamai M, Nakamura H,

Terada K, Origuchi T, Eguchi K, Ueki Y, Kawakami A. Efficacy and safety at 24

weeks of daily clinical use of tofacitinib in patients with rheumatoid arthritis.

PLoS One. 2017 May 4;12(5):e0177057. doi: 10.1371/journal.pone.0177057.

eCollection 2017. PubMed PMID: 28472115.

2: Friedman S. Tofacitinib for Ulcerative Colitis - A Promising Step Forward. N

Engl J Med. 2017 May 4;376(18):1792-1793. doi: 10.1056/NEJMe1701505. PubMed PMID:

28467881.

3: Sandborn WJ, Su C, Sands BE, D/'Haens GR, Vermeire S, Schreiber S, Danese S,

Feagan BG, Reinisch W, Niezychowski W, Friedman G, Lawendy N, Yu D, Woodworth D,

Mukherjee A, Zhang H, Healey P, Panés J; OCTAVE Induction 1, OCTAVE Induction 2,

and OCTAVE Sustain Investigators.. Tofacitinib as Induction and Maintenance

Therapy for Ulcerative Colitis. N Engl J Med. 2017 May 4;376(18):1723-1736. doi:

10.1056/NEJMoa1606910. PubMed PMID: 28467869.

4: Merola JF, Elewski B, Tatulych S, Lan S, Tallman A, Kaur M. Efficacy of

tofacitinib for the treatment of nail psoriasis: Two 52-week, randomized,

controlled phase 3 studies in patients with moderate-to-severe plaque psoriasis.

J Am Acad Dermatol. 2017 Apr 7. pii: S0190-9622(17)30147-0. doi:

10.1016/j.jaad.2017.01.053. [Epub ahead of print] PubMed PMID: 28396102.

5: Maneiro JR, Souto A, Gomez-Reino JJ. Risks of malignancies related to

tofacitinib and biological drugs in rheumatoid arthritis: Systematic review,

meta-analysis, and network meta-analysis. Semin Arthritis Rheum. 2017 Feb 16.

pii: S0049-0172(16)30306-7. doi: 10.1016/j.semarthrit.2017.02.007. [Epub ahead of

print] PubMed PMID: 28284845.

6: Singh JA, Hossain A, Tanjong Ghogomu E, Mudano AS, Maxwell LJ, Buchbinder R,

Lopez-Olivo MA, Suarez-Almazor ME, Tugwell P, Wells GA. Biologics or tofacitinib

for people with rheumatoid arthritis unsuccessfully treated with biologics: a

systematic review and network meta-analysis. Cochrane Database Syst Rev. 2017 Mar

10;3:CD012591. doi: 10.1002/14651858.CD012591. Review. PubMed PMID: 28282491.